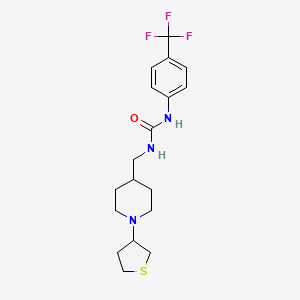

1-((1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

Description

1-((1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a urea derivative featuring a piperidine core substituted with a tetrahydrothiophene ring at the 1-position and a 4-(trifluoromethyl)phenyl group via a methylene linker. This compound is hypothesized to target enzymes or receptors where urea derivatives are known modulators, such as soluble epoxide hydrolase (sEH) .

Structurally, it shares similarities with piperidinylmethyl-urea derivatives reported in sEH inhibitor studies, where the piperidine ring and arylurea groups are critical for binding . The tetrahydrothiophene substitution differentiates it from analogs with acyl or sulfonyl groups on the piperidine nitrogen.

Properties

IUPAC Name |

1-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24F3N3OS/c19-18(20,21)14-1-3-15(4-2-14)23-17(25)22-11-13-5-8-24(9-6-13)16-7-10-26-12-16/h1-4,13,16H,5-12H2,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUCICPZXSRYDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a novel organic molecule that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activities, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include:

- A piperidine ring fused with a tetrahydrothiophene moiety.

- A trifluoromethyl group attached to a phenyl ring.

- A urea functional group that plays a crucial role in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈F₃N₃OS |

| Molecular Weight | 363.39 g/mol |

| CAS Number | 2034291-21-7 |

Anticancer Properties

Research has shown that derivatives of urea compounds exhibit notable antiproliferative activity against various cancer cell lines. For instance, similar urea derivatives have demonstrated IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) . The specific compound may also exhibit similar effects, potentially acting as a lead compound for further development in oncology.

The mechanism of action for this compound likely involves:

- Inhibition of key enzymes or receptors involved in cancer proliferation.

- Interaction with kinase pathways , which are critical in the regulation of cell growth and survival. Structure-based studies suggest that the compound may form hydrogen bonds with amino acid residues within target proteins, enhancing its binding affinity .

Case Studies and Research Findings

- Antiproliferative Activity : A study highlighted the potential of urea derivatives as anticancer agents. Compounds similar to our target demonstrated significant inhibitory effects on cancer cell lines, suggesting that modifications to the structure can enhance efficacy .

- Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that variations in substituents on the piperidine or phenyl rings can significantly alter biological activity. For instance, the presence of electron-withdrawing groups like trifluoromethyl enhances potency against certain targets .

- Computational Studies : Advanced computational techniques, including molecular docking simulations, have been employed to predict interactions between this compound and various biological targets. These studies provide insights into how structural modifications can optimize binding and efficacy .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications, including:

- Anticancer Activity: Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, making it a candidate for further exploration in oncology.

- Neurological Disorders: The piperidine component suggests potential interactions with neurotransmitter systems, positioning the compound as a candidate for treating conditions like depression or anxiety.

The biological activity of 1-((1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea may include:

- Inhibition of Enzymatic Activity: The urea functionality can interact with specific enzymes, potentially inhibiting their activity. This characteristic is valuable in designing inhibitors for therapeutic use.

- Antimicrobial Properties: Similar compounds have shown effectiveness against bacterial strains, suggesting that this compound may also exhibit antimicrobial properties .

Case Study 1: Anticancer Research

A study investigated the cytotoxic effects of related urea derivatives on breast cancer cell lines. Results indicated a significant reduction in cell viability, attributed to the compound's ability to induce apoptosis through caspase activation pathways .

Case Study 2: Neurological Applications

Another research focused on compounds with similar piperidine structures, revealing their potential as serotonin receptor modulators. These findings support the hypothesis that this compound could also influence neurotransmitter systems beneficially .

Comparison with Similar Compounds

Table 2: Physicochemical Data

*Estimated using analogous compounds.

Key Observations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.